molecular formula C16H13N3O3 B5802157 2-(4-ethylphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole

2-(4-ethylphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole

Cat. No.: B5802157
M. Wt: 295.29 g/mol
InChI Key: AAPMJTJXKCDMCY-UHFFFAOYSA-N
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Description

2-(4-ethylphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family

Properties

IUPAC Name

2-(4-ethylphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-2-11-6-8-12(9-7-11)15-17-18-16(22-15)13-4-3-5-14(10-13)19(20)21/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPMJTJXKCDMCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-ethylbenzohydrazide with 3-nitrobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., chlorine, bromine) for halogenation.

    Cyclization: Dehydrating agents such as phosphorus oxychloride or polyphosphoric acid.

Major Products

    Reduction: 2-(4-ethylphenyl)-5-(3-aminophenyl)-1,3,4-oxadiazole.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Cyclization: More complex heterocyclic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes. The exact pathways and molecular targets can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

2-(4-ethylphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole can be compared with other oxadiazole derivatives, such as:

    2-(4-methylphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole: Similar structure but with a methyl group instead of an ethyl group.

    2-(4-ethylphenyl)-5-(3-aminophenyl)-1,3,4-oxadiazole: Similar structure but with an amino group instead of a nitro group.

    2-(4-ethylphenyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole: Similar structure but with a chlorine atom instead of a nitro group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

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